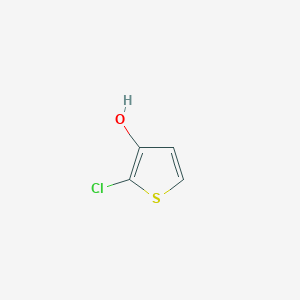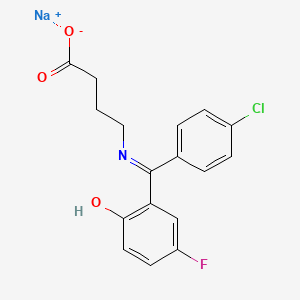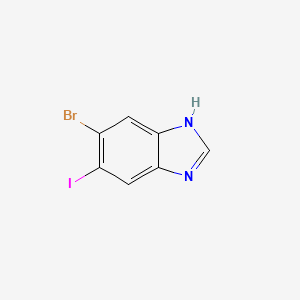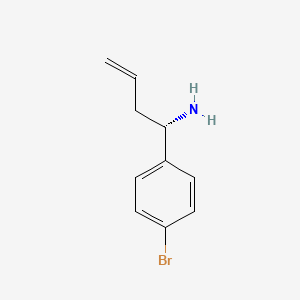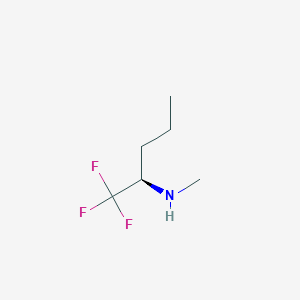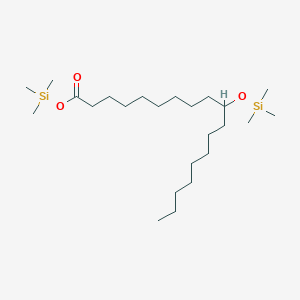
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is a chemical compound with the molecular formula C24H52O3Si2. It is a derivative of octadecanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate typically involves the silylation of octadecanoic acid derivatives. One common method includes reacting octadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete silylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to the parent octadecanoic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the chemical properties of the compound, such as its solubility and reactivity. The trimethylsilyl groups can also protect sensitive functional groups during chemical reactions, making the compound valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl stearate: Similar in structure but with different chain lengths.
Trimethylsilyl palmitate: Another derivative with a shorter carbon chain.
Trimethylsilyl laurate: A compound with a much shorter carbon chain.
Uniqueness
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is unique due to its specific chain length and the presence of two trimethylsilyl groups. This combination provides distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C24H52O3Si2 |
|---|---|
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
trimethylsilyl 10-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C24H52O3Si2/c1-8-9-10-11-14-17-20-23(26-28(2,3)4)21-18-15-12-13-16-19-22-24(25)27-29(5,6)7/h23H,8-22H2,1-7H3 |
Clé InChI |
JXFRVJGJJXSONB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

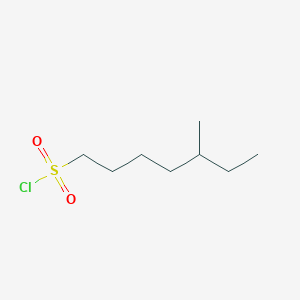
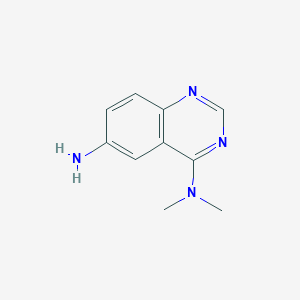
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)
![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)
